molecular formula C17H17F3N2O2 B1398579 Ethyl 4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]benzoate CAS No. 1208081-76-8

Ethyl 4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]benzoate

Cat. No.: B1398579
CAS No.: 1208081-76-8
M. Wt: 338.32 g/mol
InChI Key: NRKPHHJMRUOKKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]benzoate is a complex organic compound that features a pyridine ring substituted with a dimethylamino group and a trifluoromethyl group, as well as a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]benzoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of condensation reactions involving appropriate precursors.

    Substitution Reactions:

    Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol to form the ethyl benzoate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

Ethyl 4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Ethyl 4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]benzoate involves its interaction with molecular targets, such as enzymes or receptors. The dimethylamino and trifluoromethyl groups play a crucial role in modulating the compound’s binding affinity and specificity. These interactions can lead to changes in the activity of the target molecules, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-[4-(dimethylamino)-6-(trifluoromethyl)pyridin-2-yl]benzoate: Similar structure but with different substitution patterns.

    Methyl 4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]benzoate: Similar structure but with a methyl ester instead of an ethyl ester.

    4-[6-(Dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]benzoic acid: Similar structure but with a carboxylic acid group instead of an ester.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a dimethylamino group and a trifluoromethyl group on the pyridine ring, along with the benzoate ester, makes it a versatile compound for various applications.

Properties

IUPAC Name

ethyl 4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N2O2/c1-4-24-16(23)12-7-5-11(6-8-12)14-9-13(17(18,19)20)10-15(21-14)22(2)3/h5-10H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRKPHHJMRUOKKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=NC(=CC(=C2)C(F)(F)F)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101161872
Record name Ethyl 4-[6-(dimethylamino)-4-(trifluoromethyl)-2-pyridinyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101161872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208081-76-8
Record name Ethyl 4-[6-(dimethylamino)-4-(trifluoromethyl)-2-pyridinyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1208081-76-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-[6-(dimethylamino)-4-(trifluoromethyl)-2-pyridinyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101161872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]benzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]benzoate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]benzoate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]benzoate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Ethyl 4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]benzoate
Reactant of Route 6
Ethyl 4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.